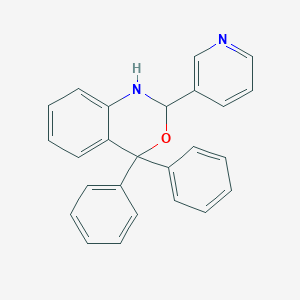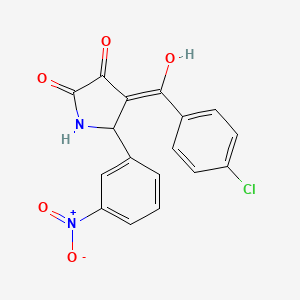![molecular formula C17H20N2O2 B5440256 N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as MPEU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPEU belongs to the family of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor, which can regulate various cellular processes such as cell growth, differentiation, and apoptosis. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been shown to affect the expression of certain genes involved in cancer and inflammation, suggesting that it may have a broader impact on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have low toxicity in vitro, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, including its potential use in combination with other therapeutic agents, its effects on different types of cancer and inflammation, and its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential side effects. Overall, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has shown promising results as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea involves the reaction between 4-methoxyaniline and 1-(4-methylphenyl)ethyl isocyanate, followed by purification and characterization. The yield of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been studied for its anti-inflammatory properties, which may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-6-14(7-5-12)13(2)18-17(20)19-15-8-10-16(21-3)11-9-15/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHWKUXPBNKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B5440178.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5440196.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5440201.png)

![ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B5440209.png)
![1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5440216.png)
![rel-(3aR,6aS)-5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione dihydrochloride](/img/structure/B5440225.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440248.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)

![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5440284.png)